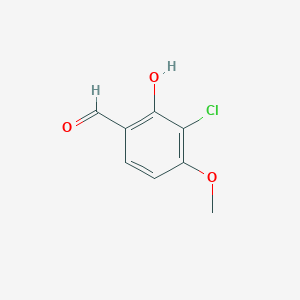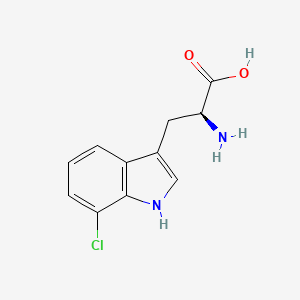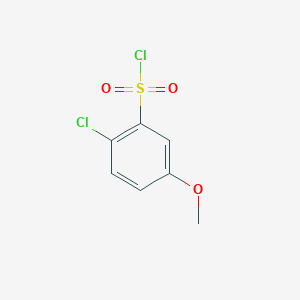
6-Chloro-3-fluoro-2-methylpyridine
Übersicht
Beschreibung
6-Chloro-3-fluoro-2-methylpyridine is a chemical compound with the molecular formula C6H5ClFN . It is also known by other names such as 2-Chloro-5-fluoro-6-methylpyridine and 2-chloro-5-fluoro-6-picoline . The compound has a molecular weight of 145.56 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 . The Canonical SMILES is CC1=C(C=CC(=N1)Cl)F .Physical and Chemical Properties Analysis
The compound has a molecular weight of 145.56 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 12.9 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Cognition Enhancing Drugs 6-Chloro-3-fluoro-2-methylpyridine has been utilized in the synthesis of cognition-enhancing drugs. An example is the synthesis of DMP 543, an acetylcholine release enhancing agent, using a novel alkylation process involving mesylate derived from 2-Fluoro-4-methylpyridine (Pesti et al., 2000).
Production of Halogen-rich Intermediates for Medicinal Chemistry The compound plays a role in creating halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, valuable in medicinal chemistry. These intermediates are essential for synthesizing various functionalized pyridines (Wu et al., 2022).
Halogen/Halogen Displacement in Heterocycles It is used in the study of halogen/halogen displacement in pyridines and other heterocycles. Such reactions are critical in organic chemistry and pharmaceutical synthesis, as demonstrated by the conversion of 2-chloropyridine to 2-bromopyridine (Schlosser & Cottet, 2002).
Synthesis of Antibacterial Agents The compound serves as an intermediate in synthesizing antibacterial agents. An example is its role in creating 1,4-dihydro-4-oxopyridinecarboxylic acids, which exhibit significant antibacterial activity (Matsumoto et al., 1984).
Complex Formation in Inorganic Chemistry this compound is used in forming copper complexes with 6-fluoro-2-hydroxypyridine. These complexes are significant in inorganic chemistry and materials science (Blake et al., 1995).
Chemical Modification and Purification It's involved in chemical modifications like trifluoroethoxylation and subsequent purification processes. These processes are crucial in developing new compounds with specific properties (Qian et al., 1994).
Intermediate in Pesticides and Medicines This compound is an important intermediate in manufacturing various medicines and pesticides, highlighting its role in pharmaceutical and agricultural chemistry (Su Li, 2005).
Creation of Structural Manifolds The compound is utilized in creating structural manifolds through basicity gradient-driven isomerization of halopyridines. This process is significant in organic synthesis, particularly in creating diverse pyridine structures (Schlosser & Bobbio, 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar halogenated heterocyclic compounds like pyridine and pyrimidine derivatives are associated with antibacterial, antioxidant, antitumor, anticancer, fungicidal, and anti-inflammatory agents .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property might influence their interaction with their targets.
Biochemical Pathways
It’s worth noting that fluoropyridines are often used in the synthesis of various biologically active compounds , implying that they may interact with a wide range of biochemical pathways.
Result of Action
Given its potential use in the synthesis of various biologically active compounds , it’s plausible that it could have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is a white to yellow solid at room temperature , which might suggest some level of stability under standard environmental conditions.
Biochemische Analyse
Biochemical Properties
It is known that fluorinated pyridines, such as this compound, can participate in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in carbon–carbon bond formation, which is a fundamental process in biochemistry .
Molecular Mechanism
It is known that fluorinated pyridines can participate in Suzuki–Miyaura cross-coupling reactions
Eigenschaften
IUPAC Name |
6-chloro-3-fluoro-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSRNKKGNHKSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600803 | |
| Record name | 6-Chloro-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-78-4 | |
| Record name | 6-Chloro-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 884494-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)



![[(5-Chloro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B3024624.png)

![N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-methanamine](/img/structure/B3024626.png)





